N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-phenoxyacetamide
Description
N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole ring substituted with benzyl, cyano, and phenyl groups, making it a subject of interest in synthetic chemistry and pharmacology.
Properties
Molecular Formula |
C32H25N3O2 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C32H25N3O2/c33-21-28-30(25-15-7-2-8-16-25)31(26-17-9-3-10-18-26)35(22-24-13-5-1-6-14-24)32(28)34-29(36)23-37-27-19-11-4-12-20-27/h1-20H,22-23H2,(H,34,36) |
InChI Key |
PPYYJUQCYNOBMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)COC3=CC=CC=C3)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the pyrrole ring through a condensation reaction between an aldehyde and an amine
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.
Scientific Research Applications
N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which N1-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-3-METHYLBENZENECARBOXAMIDE
- N-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE
Uniqueness
N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
